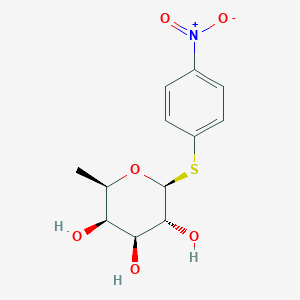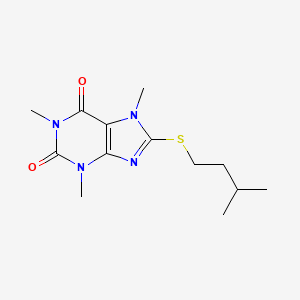
Caffeine, 8-(isopentylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is structurally related to caffeine, a well-known stimulant. This compound is characterized by the presence of a purine ring system substituted with methyl and butylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 1,3,7-trimethylxanthine with 3-methylbutylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl derivatives.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Scientific Research Applications
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reactivity.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione involves its interaction with various molecular targets:
Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.
Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.
Calcium Release: It may promote the release of calcium from intracellular stores, affecting muscle contraction and other cellular processes.
Comparison with Similar Compounds
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione can be compared with other similar compounds such as:
Caffeine (1,3,7-trimethylxanthine): Both compounds share a similar purine structure, but the presence of the butylsulfanyl group in 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione imparts different chemical and biological properties.
Theobromine (3,7-dimethylxanthine): Another methylxanthine derivative, theobromine lacks the butylsulfanyl group and has different pharmacological effects.
Theophylline (1,3-dimethylxanthine): Similar to caffeine but with different methylation patterns, theophylline is used medically for its bronchodilator effects.
Properties
CAS No. |
73747-35-0 |
|---|---|
Molecular Formula |
C13H20N4O2S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChI Key |
MGAOAMZOLCYPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


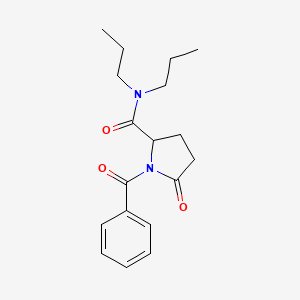
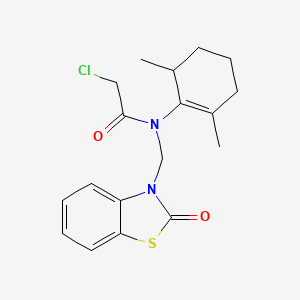
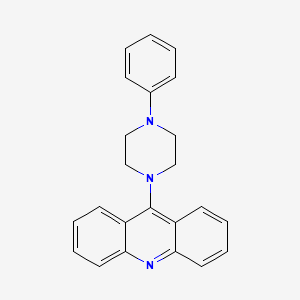
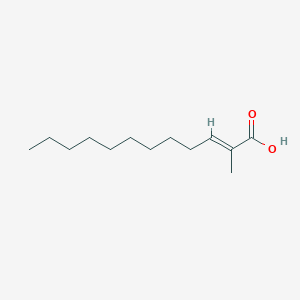

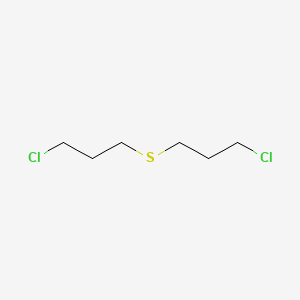
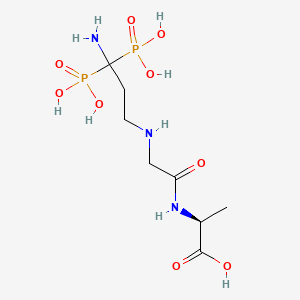

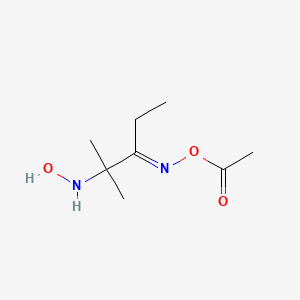

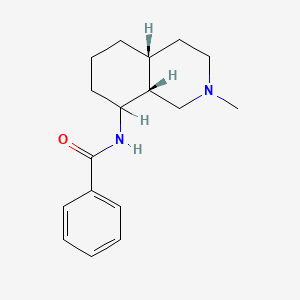
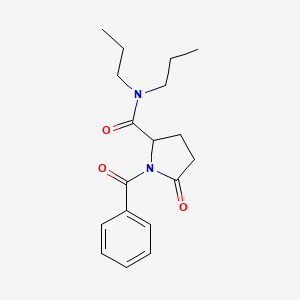
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
